

Application of Physiologically Based Biopharmaceutics Modeling (PBBM) in the Development of Gefapixant

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Compound of Interest

Compound Name: Gefapixant Citrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefapixant, a first-in-class, selective P2X3 receptor antagonist, has been developed for the treatment of refractory or unexplained chronic cough.[1][2] As a weakly basic drug, its biopharmaceutical properties present challenges that can be effectively addressed using physiologically based biopharmaceutics modeling (PBBM).[3] PBBM is a powerful tool in drug development that integrates physicochemical properties of the drug with physiological factors of the human body to predict in vivo performance.[4][5] This approach has been instrumental in the development of Gefapixant's immediate-release (IR) tablet formulation, aiding in formulation selection, establishing a bioequivalence safe space, and assessing the potential for drug-drug interactions.

This document provides detailed application notes and protocols for utilizing PBBM in the development of Gefapixant, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Biopharmaceutical Properties of Gefapixant

A thorough understanding of Gefapixant's properties is fundamental to building a robust PBBM. Key parameters are summarized in the table below.

| Property | Value | Reference |
|---------------------|--|-----------|
| Drug Substance | Gefapixant Citrate | |
| BCS Class | Class II (Low Solubility, High Permeability) | |
| Molecular Weight | 365.41 g/mol (Gefapixant free base) | |
| pKa | ~9.0 (weak base) | |
| Aqueous Solubility | Relatively constant from pH 3.5 to 5.0, decreases above pH 5.0 | |
| LogP | 1.5 | |
| Permeability | High | |
| Protein Binding | ~55% | |
| Primary Elimination | Renal excretion of unchanged drug | |

Application of PBBM in Gefapixant Development

A PBBM for Gefapixant was developed using GastroPlus™ to support the selection of the immediate-release tablet formulation and to define the bioequivalence dissolution safe space. The model was built based on the drug's physicochemical properties and clinical pharmacokinetic data. In vitro dissolution profiles of various free base and citrate salt formulations served as critical inputs to the model.

The developed PBBM was validated against independent clinical studies, including bioequivalence, relative bioavailability, and human absorption, metabolism, and excretion (ADME) studies. The model successfully predicted pharmacokinetic parameters (Cmax and AUC) with prediction errors of less than 20%.

One key application of the PBBM was the evaluation of gastric pH-mediated drug-drug interaction potential with the co-administration of a proton pump inhibitor (PPI), omeprazole. The model accurately predicted that omeprazole would lower the exposure of the free base formulation but would not significantly impact the pharmacokinetics of the citrate-based commercial formulation.

Furthermore, the PBBM was utilized to establish an extended virtual dissolution bioequivalence safe space. This analysis determined that Gefapixant drug product batches are expected to be bioequivalent to the clinical reference batch if their dissolution is greater than 80% in 60 minutes.

Experimental Protocols

The following are detailed, illustrative protocols for key experiments that provide data for the PBBM of Gefapixant. These protocols are based on standard pharmaceutical industry practices for immediate-release solid oral dosage forms.

Protocol 1: In Vitro Dissolution Testing of Gefapixant IR Tablets

Objective: To determine the in vitro dissolution rate of Gefapixant immediate-release tablets under various pH conditions to provide input data for the PBBM.

Apparatus: USP Apparatus 2 (Paddle)

Media:

- 0.1 N HCl (pH 1.2)
- Acetate buffer (pH 4.5)
- Phosphate buffer (pH 6.8)

Method:

- Place 900 mL of the selected dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

- Set the paddle speed to 50 RPM.
- Place one Gefapixant IR tablet in each vessel.
- Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed medium.
- Filter the samples immediately through a suitable filter (e.g., 0.45 μ m PVDF).
- Analyze the filtrate for Gefapixant concentration using a validated HPLC method.
- Calculate the percentage of drug dissolved at each time point.

Protocol 2: PBBM Development and Validation for Gefapixant using GastroPlus™

Objective: To develop and validate a PBBM for Gefapixant to simulate its in vivo absorption and pharmacokinetics.

Software: GastroPlus™ (Simulations Plus, Inc.)

Model Type: Advanced Compartmental Absorption and Transit (ACAT™) model

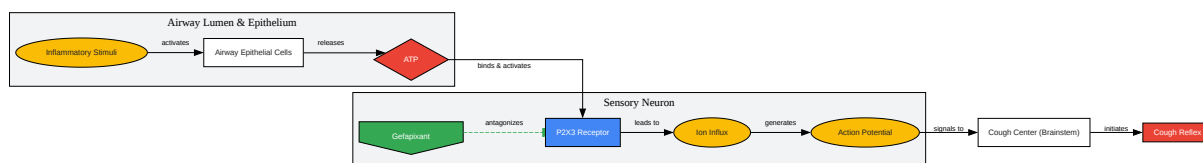
Methodology:

- Model Building:
 - Compound Properties: Input the physicochemical properties of Gefapixant (see table above) into the GastroPlus™ database. This includes molecular weight, pKa, LogP, solubility-pH profile, and permeability.
 - Formulation Properties: Define the immediate-release tablet formulation. Input the dose, particle size distribution, and select the appropriate IR tablet model.
 - Physiology: Select the human physiological model (e.g., "Human - Fasted" or "Human - Fed").

- Pharmacokinetics: Input the pharmacokinetic parameters obtained from clinical studies, such as clearance and volume of distribution.
- Model Input from In Vitro Data:
 - Import the in vitro dissolution data obtained from Protocol 1 for the different formulations and pH conditions. The model will use this data to simulate the in vivo dissolution and subsequent absorption.
- Model Verification and Validation:
 - Simulate the plasma concentration-time profiles for the different formulations and clinical study conditions (e.g., fasted vs. fed, with and without PPIs).
 - Compare the simulated C_{max} and AUC values with the observed clinical data. The model is considered validated if the prediction error is within acceptable limits (e.g., $\leq 20\%$).
- Model Application (Virtual Bioequivalence and DDI Prediction):
 - Virtual Bioequivalence: Use the validated model to define a "safe space" for dissolution. Simulate the effect of varying dissolution rates on the bioequivalence of different virtual batches compared to the reference product.
 - Drug-Drug Interaction (DDI): Simulate the effect of co-administered drugs that alter gastric pH (e.g., omeprazole) on the absorption and pharmacokinetics of different Gefapixant formulations.

Visualizations

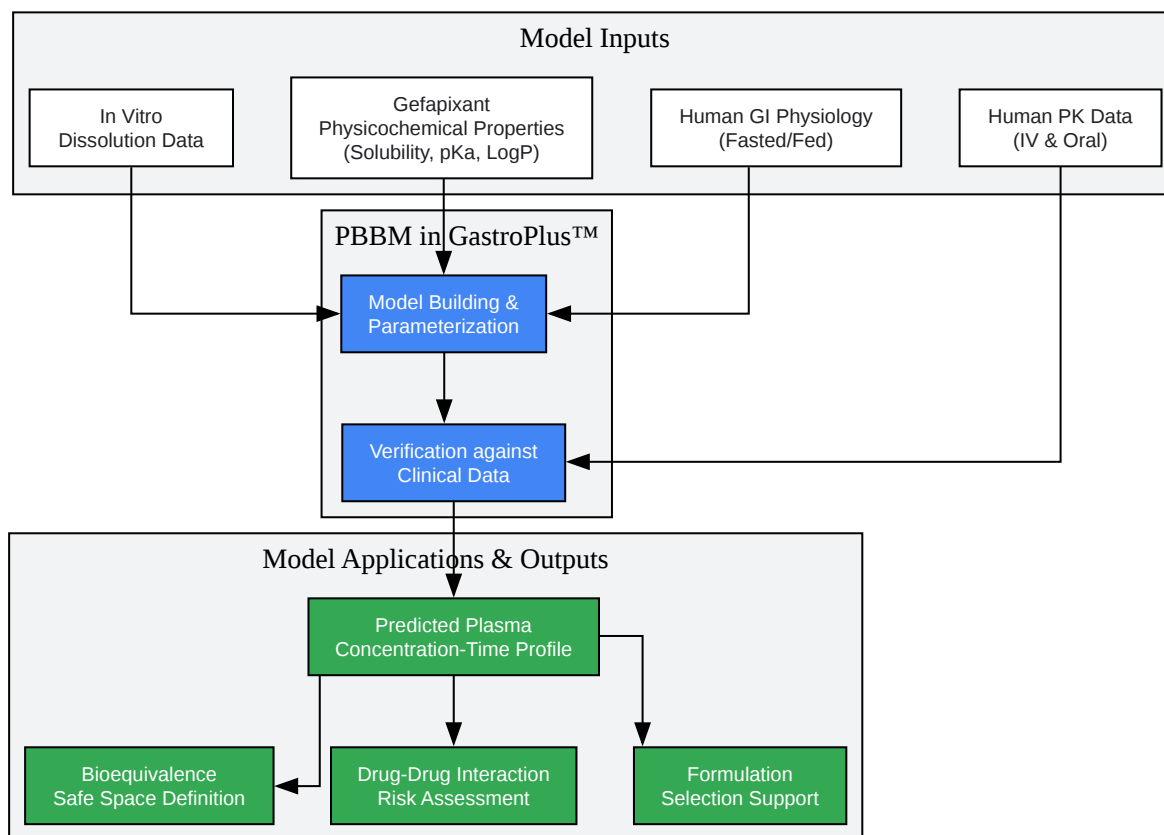
Gefapixant Signaling Pathway



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Caption: Mechanism of action of Gefapixant in the cough reflex pathway.

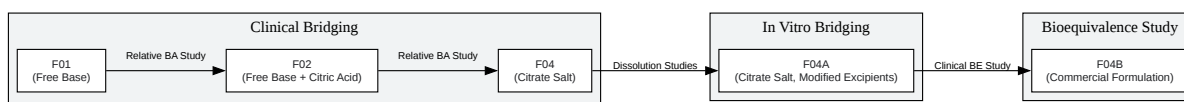
PBBM Workflow for Gefapixant



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Caption: Workflow for the development and application of a PBBM for Gefapixant.

Logical Relationship for Formulation Bridging



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Caption: Formulation bridging strategy for Gefapixant development.

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